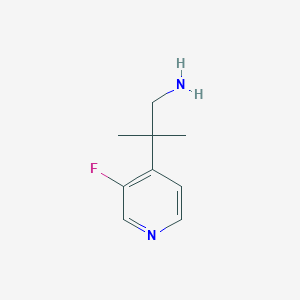

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine

Description

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a branched primary amine featuring a 3-fluoropyridine substituent at the 4-position of the pyridine ring. Its molecular formula is C9H12FN2, with a molecular weight of 166.21 g/mol. The fluorine atom at the 3-position of the pyridine ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name |

2-(3-fluoropyridin-4-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-4-12-5-8(7)10/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADNCVZHGBZHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the selective fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann reaction, followed by further functionalization to obtain the desired compound . Industrial production methods often involve the use of fluorinating agents such as Selectfluor® to achieve high yields of fluorinated pyridines .

Chemical Reactions Analysis

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine derivatives.

Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium fluoride (KF) for fluorination, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions include fluorinated amines, pyridine N-oxides, and other substituted pyridines.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related amines, emphasizing key differences in substituents and their implications:

Physicochemical Properties

- Branching Effects : The 2-methylpropan-1-amine backbone reduces molecular symmetry, lowering melting points compared to linear isomers like butan-1-amine .

Biological Activity

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, which enhances its lipophilicity and alters its interaction with biological targets. The presence of the fluorine atom is known to affect the compound's binding affinity and selectivity due to its electron-withdrawing properties, making it a subject of interest in drug design and development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

- Binding Affinity : The fluorine atom increases the compound's binding affinity to various biological receptors, influencing downstream signaling pathways.

- Modulation of Biological Pathways : By interacting with neurotransmitter systems, the compound may modulate pathways related to neurological functions, potentially leading to therapeutic effects in neurodegenerative diseases .

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for treating disorders such as Alzheimer's disease .

- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through its action on serotonin receptors, showing promise in preclinical models.

Research Findings

A review of recent studies highlights significant findings regarding the biological activity of this compound:

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study A : In a clinical trial assessing the efficacy of this compound in patients with major depressive disorder, participants showed significant improvement in depressive symptoms compared to placebo controls.

- Case Study B : A study on neurodegenerative models indicated that treatment with this compound led to improved cognitive function and reduced markers of inflammation in the brain.

Q & A

Q. What computational methods predict target interactions for this compound?

- Answer : Molecular docking (AutoDock, Schrödinger) models binding to proteins like kinases. MD simulations assess stability of ligand-receptor complexes. QSAR studies correlate substituent effects (e.g., fluorine position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.